molecular formula C7H5FN2O4 B062299 2-Amino-5-fluoro-3-nitrobenzoic acid CAS No. 177960-62-2

2-Amino-5-fluoro-3-nitrobenzoic acid

Cat. No. B062299
CAS RN: 177960-62-2
M. Wt: 200.12 g/mol
InChI Key: PJWWMVQRAZJKGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid demonstrates the utility of such chemicals in creating a wide array of heterocyclic compounds. These processes involve several steps, including nitrification, esterification, and reduction, leading to the formation of benzimidazoles, benzotriazoles, and other nitrogenous cycles significant for drug development (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds like 5-amino-2-nitrobenzoic acid has been elucidated using X-ray diffraction methods, revealing crystallization in specific space groups and forming cyclic dimers via intermolecular hydrogen bonds. This structural information is crucial for understanding the reactivity and binding properties of these compounds (Mrozek & Głowiak, 2004).

Chemical Reactions and Properties

2-Amino-5-fluoro-3-nitrobenzoic acid undergoes various chemical reactions due to its active functional groups. For example, resin-bound 4-fluoro-3-nitrobenzoic acid can be converted through reactions with amines and reduction to substituted benzimidazoles, showcasing the compound's versatility in synthesizing biologically active heterocycles (Kilburn et al., 2000).

Physical Properties Analysis

The crystallization behavior and solid-state properties of compounds structurally related to this compound provide insights into their physical characteristics. These properties include melting points, solubility, and crystal packing, which are vital for determining the compound's application in synthesis and formulation (Wardell & Tiekink, 2011).

Chemical Properties Analysis

The chemical properties of this compound are influenced by its functional groups, leading to reactivity with various organic and inorganic compounds. This reactivity is exploited in synthesizing complex molecules and intermediates used in pharmaceuticals and materials science. The fluorine atom, in particular, impacts the acidity of the carboxylic group and the electron-withdrawing effects on the aromatic ring, affecting its participation in nucleophilic substitution reactions (Yang et al., 2011).

Scientific Research Applications

Solid-phase Synthesis and Heterocyclic Compound Development

2-Amino-5-fluoro-3-nitrobenzoic acid serves as a pivotal building block in the synthesis of various heterocyclic compounds through solid-phase synthesis techniques. Its reactivity allows for the construction of complex molecules like substituted 2-aminomethylbenzimidazoles, which are synthesized through a series of reactions involving resin-bound 4-fluoro-3-nitrobenzoic acid. This process, involving amine reaction, reduction, and cyclization, underscores the compound's versatility in generating biologically relevant heterocycles (Kilburn, Lau, & Jones, 2000). Similarly, the synthesis of indazolinones, benzazepines, and benzoxazepines utilizes multi-component condensation (MCC)/SNAr methodology with 2-fluoro-5-nitrobenzoic acid, showcasing its application in creating arrays of biologically important structures (Tempest, Ma, Kelly, Jones, & Hulme, 2001).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of n1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide . It also participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) .

Mode of Action

It is known to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .

Biochemical Pathways

It is used as a biochemical reagent in proteomics research , suggesting that it may interact with various proteins and enzymes, potentially affecting multiple biochemical pathways.

Pharmacokinetics

Its use in proteomics research suggests that it may have bioavailability and can interact with biological systems.

Result of Action

Its role in the synthesis of potential inhibitors of p38α mapk suggests that it may have a role in regulating cellular responses to cytokines and stress.

properties

IUPAC Name

2-amino-5-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWWMVQRAZJKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177960-62-2
Record name 2-amino-5-fluoro-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution containing sodium hydroxide (1.5 g, 38.0 mmol) and water (20 mL) was added to 2-acetamido-5-fluoro-3-nitrobenzoic acid (2.055 g, 8.50 mmol) and allowed to reflux for 4 hours. The reaction was cooled to 0° C. and the solution was acidified with concentrated hydrochloric acid. The precipitate which developed was collected by filtration and dried to give 2-amino-5-fluoro-3-nitrobenzoic acid (1.49 g, 88%) as a light yellow solid which is identical in all respects to the compound in Method A.: m.p. 218°-220°; 1H NMR (400 MHz, DMSO-d6) δ 8.04 (dd, 1H), 8.17 (dd, 1H), 8.35 (bs, 1H); 13C NMR (100 MHz, DMSO-d6) δ 118.1, 118.4, 127.5, 127.7, 132.2, 132.3, 144.6, 149.0, 151.4, 168.1; 1R (neat) 3459, 3345, 1687, 1563, 1513, 1440, 1270, 1211 cm-1.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-acetamido-5-fluoro-3-nitrobenzoic acid
Quantity
2.055 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Acetamido-5-fluoro-3-nitrobenzoic acid (200 mg, 0.83 mmol) was added to 3N hydrochloric acid (4.0 mL) and the solution allowed to reflux for 7 hours whereby the solution contained a bright yellow precipitate. The reaction was cooled to room temperature and the precipitate collected and dried to produce 2-amino-5-fluoro-3-nitrobenzoic acid (152 mg, 92%) as a yellow solid.
Name
2-Acetamido-5-fluoro-3-nitrobenzoic acid
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a slurry of 5-fluoro-7-nitro-1H-indole-2,3-dione (3 g, 14.2 mmol) in aqueous 5N NaOH solution (30 mL) was added slowly an aq. solution of 33% hydrogen peroxide (3 mL) at 0° C. After completion of the addition, the reaction mixture was stirred at room temperature for 4 h. After completion of the reaction, the reaction mixture was acidified with 2N HCl and the resulting precipitate was filtered, washed with water (2-3 times) and dried under vacuum to obtain the title compound as yellow solid (2 g, 70.17%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70.17%

Synthesis routes and methods IV

Procedure details

To a solution of 5-fluoro-3-nitro-2-(2,2,2-trifluoroacetamido)benzoic acid (141; 1.2 g, 4.1 mmol) in ethanol (20 mL) was added 10% aqueous sodium hydroxide solution (20 mL). The resulting reaction mixture was stirred at 80° C. for 3 h. Upon cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The resulting orange solids were acidified with dilute HCl, filtered and dried to afford 2-amino-5-fluoro-3-nitrobenzoic acid 142 (0.73 g, 90%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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